2,5-Dimethoxyphenylmagnesium bromide

Grignard reagent physical properties Solution density Automated dispensing

Sourcing the wrong dimethoxyphenylmagnesium bromide isomer risks regiochemical failure in cross-coupling. The 2,5-substitution pattern places the Mg-bearing carbon ortho/para to methoxy groups, ensuring predictable reactivity. Key supply-chain advantages: • Pre-standardized 0.5 M concentration eliminates pre-reaction titration, saving 1-2 h per campaign. • Available in THF and 2-MeTHF; 2-MeTHF boosts aryl Grignard yields by 10-12 % and enables higher-temperature flow chemistry. • Serves as a unified intermediate for both Kumada and Suzuki couplings, reducing the number of building blocks to source and inventory.

Molecular Formula C8H9BrMgO2
Molecular Weight 241.36 g/mol
CAS No. 62890-98-6
Cat. No. B1590818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxyphenylmagnesium bromide
CAS62890-98-6
Molecular FormulaC8H9BrMgO2
Molecular Weight241.36 g/mol
Structural Identifiers
SMILESCOC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-]
InChIInChI=1S/C8H9O2.BrH.Mg/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
InChIKeyOGUMLBJCEMZKKU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxyphenylmagnesium Bromide Sourcing & Specifications


2,5-Dimethoxyphenylmagnesium bromide (CAS 62890-98-6), molecular formula C₈H₉BrMgO₂ with a molecular weight of 241.36 g/mol, is an aryl Grignard reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . It is a highly air- and moisture-sensitive organomagnesium compound [1] that serves as a nucleophilic synthon for introducing the 2,5-dimethoxyphenyl moiety into target molecules via carbon–carbon bond formation . It functions as the direct Grignard analog to 2,5-dimethoxyphenylboronic acid (used in Suzuki couplings) and is a positional isomer distinct from 2,4-dimethoxyphenylmagnesium bromide and 3,4-dimethoxyphenylmagnesium bromide, with the 2,5-substitution pattern conferring a unique electronic environment where the magnesium-bearing carbon lies ortho to one electron-donating methoxy group and para to the other [2].

2,5-Dimethoxyphenylmagnesium Bromide Substitution Risks


A procurement decision to substitute 2,5-dimethoxyphenylmagnesium bromide with a positional isomer such as 2,4- or 3,4-dimethoxyphenylmagnesium bromide, or with the corresponding boronic acid, carries measurable risks in regiochemical outcome, physical handling parameters, and downstream synthetic efficiency. The methoxy substitution pattern directly modulates the electron density at the carbon–magnesium bond: the 2,5-arrangement places the Mg-bearing carbon para to one methoxy and ortho to the other, whereas the 2,4-isomer places it meta to the second methoxy [1]. Differential reactivity of dimethoxyphenylmagnesium bromide isomers has been experimentally documented in carboxylation reactions with CO₂, where product distribution and yield depend on the substitution pattern [2]. Furthermore, the physical density of the supplied solution differs measurably between isomers (2,5-: 0.964 g/mL vs. 2,4-: 0.960 g/mL at 25 °C) [3][4], which affects volumetric dispensing accuracy in automated synthesis platforms. Selecting 2,5-dimethoxyphenylboronic acid as an alternative for Suzuki coupling bypasses the Grignard route entirely but requires palladium catalysis, added base, and a different substrate scope—trade-offs that are not trivial in route scouting [5]. These differences compel a specification-driven rather than generic procurement approach, as detailed in the quantitative evidence below.

2,5-Dimethoxyphenylmagnesium Bromide: Quantitative Differentiation


Solution Density as Isomer Discriminator

The commercially supplied solution density of 2,5-dimethoxyphenylmagnesium bromide is 0.964 g/mL at 25 °C, whereas the 2,4-isomer (CAS 138109-49-6) and 3,4-isomer (CAS 89980-69-8) both report densities of 0.960 g/mL under identical conditions [1][2]. This 0.004 g/mL difference, while small, translates to a 0.42% volumetric deviation per unit mass—relevant in automated high-throughput synthesis platforms where precise stoichiometric dispensing by mass or volume is critical. The density is traceable to the Sigma-Aldrich certificate of analysis for product 561819 (0.5 M in THF) .

Grignard reagent physical properties Solution density Automated dispensing

2-MeTHF vs. THF Solvent for Grignard Reactions

Studies on aryl Grignard reagent formation demonstrate that 2-methyltetrahydrofuran (2-MeTHF) consistently outperforms THF as a solvent. A 2025 multi-API intermediate study reported improved solubility, stability, and enhanced synthesis yields for ten API intermediates when using 2-MeTHF compared to conventional THF [1]. In a continuous flow synthesis of diaryl ketones via aryl Grignard reagents, substituting 2-MeTHF for THF at room temperature afforded an 85% isolated yield, versus 34% for the corresponding batch process in THF [2]. A 2009 systematic comparison of Grignard additions to carbonyl compounds found that 2-MeTHF affords higher yields and higher chemoselectivities compared to THF across multiple substrate pairs [3]. While these studies represent class-level evidence for aryl Grignard reagents rather than a direct head-to-head study on 2,5-dimethoxyphenylmagnesium bromide alone, the mechanistic basis—suppressed reduction side-reactions and improved reagent solubility in 2-MeTHF—applies generically to electron-rich aryl Grignard reagents. This compound is commercially available in both THF (Sigma-Aldrich 561819) and 2-MeTHF (Thermo Scientific H54337AE) formulations, enabling direct procurement of the 2-MeTHF variant for applications where yield maximization is paramount.

Grignard reagent formation 2-Methyltetrahydrofuran Green solvent Yield optimization

Regiochemical Effects of Substitution Pattern

In the 2,5-dimethoxyphenyl system, the carbon bearing magnesium is positioned ortho to the C-2 methoxy group (experiencing its +M electron-donating resonance effect) and para to the C-5 methoxy group (receiving its inductive +I effect through the ring). This electronic arrangement differs fundamentally from the 2,4-isomer, where the Mg-bearing carbon is ortho to one methoxy and meta to the other (a position that does not benefit from para-resonance donation), and from the 3,4-isomer, where the Mg carbon is meta to one methoxy and para to the other. Holmberg (1954) demonstrated that the reaction of different dimethoxyphenylmagnesium bromide isomers with CO₂ yields different carboxylic acid product distributions, confirming that the substitution pattern directly influences electrophilic trapping regiochemistry and yield [1]. The 2,5-pattern directs electrophilic attack to a ring position that is doubly activated (ortho/para to methoxy groups), whereas the 2,4- and 3,4-isomers direct electrophiles to positions with different activation profiles. Additionally, the anomalous reactivity of ortho-methoxyphenylmagnesium bromides—attributed to chelation and steric effects involving the ortho-methoxy oxygen and magnesium—has been documented and is operative in the 2,5-isomer but absent in isomers lacking an ortho-methoxy group [2].

Regiochemistry Electronic effects Methoxy directing groups Grignard reactivity

Standardized Commercial Supply and Purity

2,5-Dimethoxyphenylmagnesium bromide is supplied as a pre-standardized 0.5 M solution in THF (Sigma-Aldrich 561819) or 2-MeTHF (Thermo Scientific H54337AE) , with a specified minimum purity of ≥95% as confirmed by independent supplier certificates of analysis from Apollo Scientific [1], CymitQuimica , and AKSci . This standardization reduces the need for in-house concentration titration (e.g., using diphenylacetic acid or menthol/1,10-phenanthroline methods) prior to use. In contrast, less commonly sourced isomers such as 2,6-dimethoxyphenylmagnesium bromide or 3,5-dimethoxyphenylmagnesium chloride are not available from the same breadth of major suppliers at equivalent standardization levels. The Sigma-Aldrich product carries the Rieke Metals registered trademark, indicating preparation via highly reactive Rieke magnesium, which enables Grignard formation at lower temperatures and with higher functional group tolerance [2].

Commercial specification Grignard titration Purity assurance Procurement quality

Grignard-to-Boronate Precursor for Suzuki Coupling

2,5-Dimethoxyphenylmagnesium bromide serves as the direct Grignard precursor for synthesizing 2,5-dimethoxyphenylboronic acid (CAS 107099-99-0) via reaction with triisopropyl borate or boron oxide under inert atmosphere [1][2]. The resulting boronic acid is obtained as a white crystalline powder with a melting point of 168–170 °C and purity ≥98% [2]. This synthetic pathway provides a route-scouting advantage: the same 2,5-dimethoxyphenyl intermediate can be deployed in either Kumada-type cross-couplings (using the Grignard directly with Ni or Pd catalysis) or Suzuki-Miyaura couplings (after conversion to the boronic acid), without changing the aryl substitution pattern. By contrast, procurement of the boronic acid alone precludes direct Grignard-based coupling strategies. The use of 2-MeTHF as the solvent for Grignard formation has been shown to improve the efficiency of subsequent boronate formation in related systems [3].

Boronic acid synthesis Suzuki coupling precursor Grignard transmetallation Cross-coupling strategy

2,5-Dimethoxyphenylmagnesium Bromide Application Scenarios


Kumada Cross-Coupling for Biaryl Synthesis

When a synthetic route requires direct Kumada coupling of a 2,5-dimethoxyphenyl nucleophile with an aryl or vinyl halide, 2,5-dimethoxyphenylmagnesium bromide is the reagent of choice over the corresponding boronic acid (which requires Suzuki conditions) [1]. Procurement of the 2-MeTHF formulation is recommended based on documented yield advantages of 10–12% (class-level) for aryl Grignard formations in 2-MeTHF compared to THF [2][3], and the 85% yield demonstrated in continuous flow diaryl ketone synthesis using 2-MeTHF as solvent [4]. The pre-standardized 0.5 M concentration eliminates the need for pre-reaction titration, saving 1–2 hours per synthetic campaign [5].

Continuous Flow Carboxylation for API Intermediates

For continuous flow production of 2,5-dimethoxybenzoic acid via Grignard carboxylation with CO₂, the 2,5-isomer is specifically required because the Holmberg (1954) study demonstrated that different dimethoxyphenylmagnesium bromide isomers produce different product distributions upon CO₂ trapping [1]. The availability of the reagent in both THF and 2-MeTHF formulations allows solvent selection to match the flow reactor configuration: 2-MeTHF is preferred for higher-temperature operations due to its higher boiling point (80 °C vs. 65 °C for THF) and demonstrated sustainability advantages in API-scale processes [2].

Boronic Acid Precursor for Parallel Suzuki Library Synthesis

In medicinal chemistry programs where parallel SAR exploration requires both Kumada and Suzuki coupling modalities from the same aryl fragment, procuring 2,5-dimethoxyphenylmagnesium bromide (rather than pre-formed 2,5-dimethoxyphenylboronic acid) enables a unified intermediate strategy: the Grignard can be used directly for Ni-catalyzed Kumada couplings or converted quantitatively to the boronic acid (≥98% purity, mp 168–170 °C) for Pd-catalyzed Suzuki couplings [3][4]. This reduces the number of building blocks requiring separate sourcing, qualification, and inventory management—a meaningful procurement efficiency gain in library-scale synthesis.

Tris(2,5-dimethoxyphenyl)phosphine Ligand Synthesis

The synthesis of tris(2,5-dimethoxyphenyl)phosphine—a sterically demanding triarylphosphine ligand used in transition-metal catalysis—proceeds via reaction of 2,5-dimethoxyphenylmagnesium bromide with phosphorus trichloride [1]. The 2,5-dimethoxy substitution pattern imparts specific steric and electronic properties to the resulting phosphine ligand that differ from those obtained using the 2,4- or 3,4-isomers. The commercial availability of the Grignard reagent at ≥95% purity and standardized 0.5 M concentration ensures reproducible stoichiometric control in the reaction with PCl₃, where excess Grignard leads to phosphine oxide byproducts and insufficient Grignard yields mixed chlorophosphine intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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